N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an ethynyl group, a methyl group, and a methoxy group attached to a pyrimidine ring
Preparation Methods
The synthesis of N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-ethynyl-4-methylaniline.
Chemical Reactions Analysis
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The ethynyl group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but the compound is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine can be compared with other similar compounds such as:
Ethynyl 4-methylphenyl sulfone: This compound has a similar ethynyl and methyl group but differs in the presence of a sulfone group instead of a pyrimidine ring.
N-(3-Ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: This compound shares the ethynyl and methyl groups but has a quinazoline ring instead of a pyrimidine ring.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3O/c1-5-12-10-13(7-6-11(12)2)18(3)14-8-9-16-15(17-14)19-4/h1,6-10H,2-4H3 |
InChI Key |
MGADBWDQUHGTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C2=NC(=NC=C2)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.